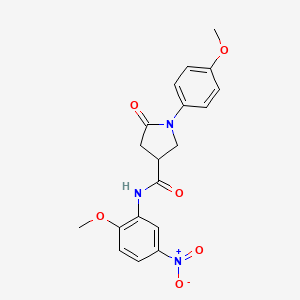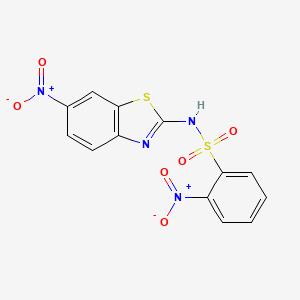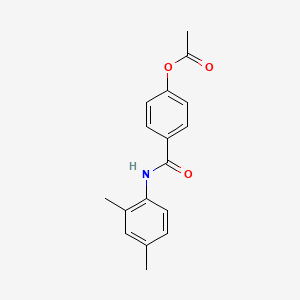
N-(2-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its systematic name (2-methoxy-5-nitrophenyl)(4-methoxyphenyl)methanamine , has the molecular formula C₁₅H₁₆N₂O₄ with a molecular weight of approximately 288.3 g/mol . This compound belongs to the class of carboxamides and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
Acylation of 4-methoxyaniline: The reaction of 4-methoxyaniline with an acylating agent (such as acetic anhydride) leads to the formation of N-(4-methoxyphenyl)acetamide.
Nitration of 2-methoxyaniline: Nitration of 2-methoxyaniline using nitric acid results in the formation of N-(2-methoxy-5-nitrophenyl)acetamide.
Cyclization: The two intermediates are then cyclized under appropriate conditions to yield the target compound.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation: Oxidation of the amine can lead to imine or amide formation.
Common reagents include reducing agents (e.g., hydrogen gas with a catalyst), nucleophiles (e.g., alkyl halides), and oxidizing agents (e.g., potassium permanganate).
Major products formed depend on reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block in organic synthesis.
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C19H19N3O6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O6/c1-27-15-6-3-13(4-7-15)21-11-12(9-18(21)23)19(24)20-16-10-14(22(25)26)5-8-17(16)28-2/h3-8,10,12H,9,11H2,1-2H3,(H,20,24) |
InChI Key |
FZRFPHWAIGAUSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(Butan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11017791.png)
![N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B11017792.png)

![4-butyl-6-chloro-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11017810.png)
![Methyl 3-nitro-5-[(1-phenylethyl)carbamoyl]benzoate](/img/structure/B11017815.png)

![Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B11017819.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B11017831.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11017835.png)

![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11017851.png)
![Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate](/img/structure/B11017854.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017864.png)
